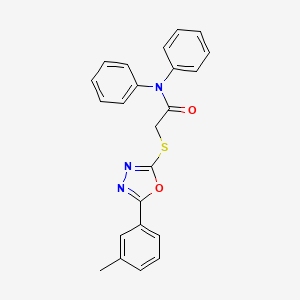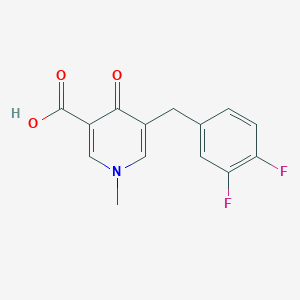
2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a trioxo group attached to the isoquinoline ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the isoquinoline ring, followed by the introduction of the trioxo group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography and crystallization for product isolation and purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state isoquinoline derivatives, while reduction can produce reduced isoquinoline compounds. Substitution reactions can result in a variety of functionalized isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A simpler compound with a similar core structure but lacking the trioxo and acetic acid groups.
Quinoline: Another related compound with a nitrogen atom in the ring structure but differing in the position of the nitrogen atom.
Phthalic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2-(1,3,4-Trioxo-3,4-dihydroisoquinolin-2(1H)-yl)acetic acid is unique due to its specific combination of functional groups and the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H7NO5 |
|---|---|
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
2-(1,3,4-trioxoisoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H7NO5/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11(12)17/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
WLUGCWYXKAZSDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N(C2=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid](/img/structure/B11778942.png)


![2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11778965.png)
![6-Methyl-5-(3-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778966.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B11778977.png)
![Methyl 4-(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-D]pyrimidin-2-YL)benzoate](/img/structure/B11778980.png)


![3-((4-(tert-Butyl)benzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11778997.png)
![1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone](/img/structure/B11779001.png)
![6-Chloro-1-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11779007.png)

